molecular formula C32H35PSi B14917311 (2'-(Cyclohexyldimethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(Cyclohexyldimethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14917311
M. Wt: 478.7 g/mol
InChI Key: STJGVSXYKXTOMZ-UHFFFAOYSA-N
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Description

(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a biphenyl backbone with a cyclohexyldimethylsilyl group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of a biphenyl derivative with a cyclohexyldimethylsilyl chloride and a diphenylphosphane. The reaction conditions often require the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, halogenating agents for substitution, and palladium catalysts for coupling reactions. Typical conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields phosphine oxides, while coupling reactions produce biaryl compounds.

Scientific Research Applications

(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several scientific research applications:

Mechanism of Action

The mechanism by which (2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the electronic and steric properties of the active site. This coordination facilitates various catalytic processes, including cross-coupling reactions and hydrogenation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-(Cyclohexyldimethylsilyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well.

Properties

Molecular Formula

C32H35PSi

Molecular Weight

478.7 g/mol

IUPAC Name

[2-[2-[cyclohexyl(dimethyl)silyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C32H35PSi/c1-34(2,28-20-10-5-11-21-28)32-25-15-13-23-30(32)29-22-12-14-24-31(29)33(26-16-6-3-7-17-26)27-18-8-4-9-19-27/h3-4,6-9,12-19,22-25,28H,5,10-11,20-21H2,1-2H3

InChI Key

STJGVSXYKXTOMZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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